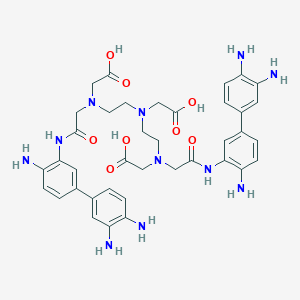
Dtpa-dab2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dtpa-dab2 is a conjugate of diethylenetriaminepentaacetic acid and two molecules of 4,4’-diaminobiphenyl. This compound is primarily used in photooxidation experiments and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
Dtpa-dab2 is synthesized by reacting diethylenetriaminepentaacetic acid anhydride with a five-fold excess of 4,4’-diaminobiphenyl to prevent the formation of polymers. The reaction typically involves the following steps :
Reaction: Diethylenetriaminepentaacetic acid anhydride is reacted with 4,4’-diaminobiphenyl in a suitable solvent such as dimethylformamide.
Extraction: The unreacted 4,4’-diaminobiphenyl is removed by extraction.
Precipitation: The product, this compound, is precipitated out of the solution.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification steps to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Dtpa-dab2 undergoes various chemical reactions, including:
Chelation: This compound can chelate metal ions, forming stable complexes that are useful in various applications.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents. The reaction conditions typically involve exposure to light and the presence of a catalyst.
Chelation: Metal salts such as lanthanum chloride are used to form chelates with this compound.
Major Products
Oxidation: The major products depend on the specific oxidizing agent and conditions used.
Chelation: The major products are metal-Dtpa-dab2 complexes, which have various applications in scientific research.
科学研究应用
Dtpa-dab2 has a wide range of applications in scientific research:
作用机制
Dtpa-dab2 exerts its effects through several mechanisms:
相似化合物的比较
Similar Compounds
Diethylenetriaminepentaacetic acid: A widely used chelating agent with similar metal-binding properties.
4,4’-diaminobiphenyl: A component of Dtpa-dab2, used in various chemical synthesis processes.
Uniqueness
This compound is unique due to its dual functionality as both a chelating agent and a photooxidation reagent. This combination of properties makes it particularly valuable in scientific research, where it can be used to study complex chemical and biological processes .
属性
分子式 |
C38H47N11O8 |
|---|---|
分子量 |
785.8 g/mol |
IUPAC 名称 |
2-[bis[2-[[2-[2-amino-5-(3,4-diaminophenyl)anilino]-2-oxoethyl]-(carboxymethyl)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C38H47N11O8/c39-26-5-1-22(13-30(26)43)24-3-7-28(41)32(15-24)45-34(50)17-48(20-37(54)55)11-9-47(19-36(52)53)10-12-49(21-38(56)57)18-35(51)46-33-16-25(4-8-29(33)42)23-2-6-27(40)31(44)14-23/h1-8,13-16H,9-12,17-21,39-44H2,(H,45,50)(H,46,51)(H,52,53)(H,54,55)(H,56,57) |
InChI 键 |
RIVBWAIRFFNTDX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)NC(=O)CN(CCN(CCN(CC(=O)NC3=C(C=CC(=C3)C4=CC(=C(C=C4)N)N)N)CC(=O)O)CC(=O)O)CC(=O)O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


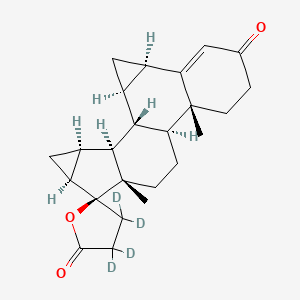
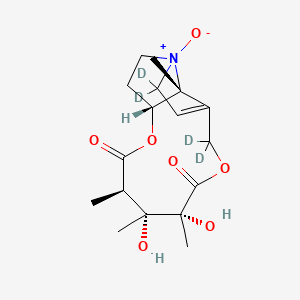
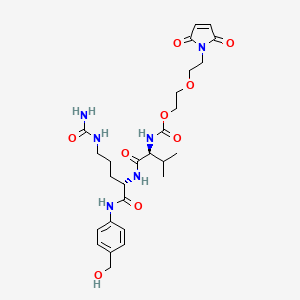
![N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide](/img/structure/B12422334.png)
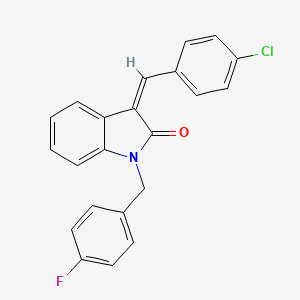



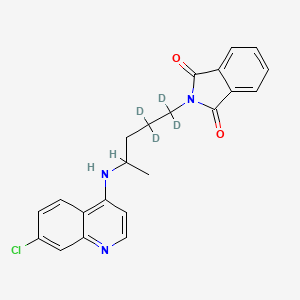



![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)

